REACTION_CXSMILES
|
[Cl:1][CH:2]([Cl:17])[S:3][C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1.C1C=C(Cl)C=C(C(OO)=[O:26])C=1>C(Cl)Cl>[Cl:17][CH:2]([Cl:1])[S:3]([C:4]1[C:13](=[O:14])[C:12]2[C:7](=[CH:8][C:9]([F:15])=[CH:10][CH:11]=2)[N:6]([CH3:16])[CH:5]=1)=[O:26]
|
Name
|
3-dichloromethylthio-7-fluoro-1-methyl-4-quinolone
|
Quantity
|
665 mg
|
Type
|
reactant
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
Compound 2
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC(SC1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Name
|
|
Quantity
|
505.7 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
25 mg
|
Type
|
reactant
|
Smiles
|
C1=CC(=CC(=C1)Cl)C(=O)OO
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a solution
|
Type
|
CUSTOM
|
Details
|
to form a mixture
|
Type
|
STIRRING
|
Details
|
the mixture and stirred for 1 hour
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The mixture was washed with 5% aqueous Na2CO3
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with DCM
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined DCM extracts were dried over anhydrous Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was chromatographed on silica gel with hexane-ethyl acetate (gradient 4:1,2:1,1:1)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC(S(=O)C1=CN(C2=CC(=CC=C2C1=O)F)C)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 352 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |